molecular formula C12H13N3 B12070052 1-(4-(Pyrimidin-2-yl)phenyl)ethanamine

1-(4-(Pyrimidin-2-yl)phenyl)ethanamine

Cat. No.: B12070052
M. Wt: 199.25 g/mol
InChI Key: SKMUIXLKHSTEGL-UHFFFAOYSA-N
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Description

1-(4-(Pyrimidin-2-yl)phenyl)ethanamine is a compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyrimidin-2-yl)phenyl)ethanamine typically involves the reaction of 4-bromo-2-pyrimidinylbenzene with ethanamine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyrimidin-2-yl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The ethanamine moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-(Pyrimidin-2-yl)phenyl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrimidin-2-yl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: This compound has a similar structure but with a pyridine ring instead of a phenyl group.

    4-(Pyrimidin-2-yl)aniline: Similar structure with an aniline moiety instead of ethanamine.

    6-(Pyridin-2-yl)pyrimidine: Another similar compound with a pyridine ring attached to the pyrimidine core.

Uniqueness: 1-(4-(Pyrimidin-2-yl)phenyl)ethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethanamine moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1-(4-pyrimidin-2-ylphenyl)ethanamine

InChI

InChI=1S/C12H13N3/c1-9(13)10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-9H,13H2,1H3

InChI Key

SKMUIXLKHSTEGL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NC=CC=N2)N

Origin of Product

United States

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